8-[benzyl(methyl)amino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, with the Chemical Abstracts Service number 477333-81-6, is a purine derivative that exhibits a complex molecular structure. It is classified under purine derivatives, which are essential components in biochemistry, particularly in nucleic acids and various metabolic processes. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 8-[benzyl(methyl)amino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of temperature and reaction times to optimize yields and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
The molecular formula of 8-[benzyl(methyl)amino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is C21H29N5O2. Its structure features:
Property | Value |
---|---|
Molecular Weight | 383.5 g/mol |
IUPAC Name | 8-[benzyl(methyl)amino]-7-heptyl-3-methylpurine-2,6-dione |
InChI | InChI=1S/C21H29N5O2/c1-4-5-6-7-11-14... |
InChI Key | QSRBQCYAGIPLEN-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
8-[benzyl(methyl)amino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo several chemical reactions:
These reactions enable modifications that can enhance biological activity or alter physical properties for specific applications.
It may exhibit properties akin to adenosine receptor antagonists or phosphodiesterase inhibitors, influencing cellular signaling pathways and potentially modulating physiological responses.
The compound is likely to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic heptyl chain and aromatic benzyl group.
Key chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography and ultraviolet-visible spectroscopy can be employed to assess purity and concentration in solution.
8-[benzyl(methyl)amino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several potential applications:
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.: